2-(Methylamino)nicotinonitrile
Overview
Description
2-(Methylamino)nicotinonitrile is a chemical compound with the molecular formula C₇H₇N₃. It consists of a pyridine ring with a methylamine group attached at the second position and a nitrile group at the third position. This compound is known for its reactivity and structural uniqueness, making it a valuable precursor in the synthesis of various biologically active compounds.
Mechanism of Action
Target of Action
The primary targets of 2-(Methylamino)nicotinonitrile are currently unknown
Biochemical Pathways
It is known that nitrile-containing compounds can bring additional benefits including enhanced binding affinity to the target, improved pharmacokinetic profile of parent drugs, and reduced drug resistance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound should be stored in a dark place, sealed in dry, at room temperature to maintain its stability . .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Methylamino)nicotinonitrile involves reacting 2-chloronicotinonitrile with methylamine. The reaction is typically carried out in a 40% aqueous methylamine solution and heated to reflux for 1.5 hours. After the reaction, the excess methylamine is evaporated, and the resulting solids are filtered and washed with water .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process is often automated to improve efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)nicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile group.
Cyclization: It can undergo cyclization reactions to form pyridine rings, which are common motifs in drugs.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out under basic conditions.
Cyclization: Cyclization reactions often require acidic or basic catalysts and are conducted under reflux conditions.
Major Products
The major products formed from these reactions include various nicotinonitrile derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
2-(Methylamino)nicotinonitrile has several scientific research applications:
Biochemistry: It serves as a precursor in the synthesis of biologically active compounds, such as Bosutinib, Milrinone, Neratinib, and Olprinone.
Pharmacology: The compound is incorporated into pharmaceuticals to enhance binding affinity and improve pharmacokinetic profiles.
Organic Synthesis: It is utilized as a building block for the synthesis of pharmaceuticals and agrochemicals, exploiting its unique structure and reactivity.
Analytical Chemistry: The compound aids in the development of analytical methods for the detection and quantification of chemical substances.
Materials Science: It finds applications in the synthesis of new materials with desirable electrical and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)nicotinonitrile
- 2-Chloro-4-(Methylamino)nicotinonitrile
- 2-(4-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Piperazino)-6-(1H-Pyrrol-1-Yl)-3,5-Pyridinedicarbonitrile
Uniqueness
2-(Methylamino)nicotinonitrile is unique due to its specific structural features, such as the presence of both a methylamine group and a nitrile group on the pyridine ring. This combination imparts distinct reactivity and makes it a versatile building block in organic synthesis.
Properties
IUPAC Name |
2-(methylamino)pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-9-7-6(5-8)3-2-4-10-7/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZQPTBBDDQFKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90499040 | |
Record name | 2-(Methylamino)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90499040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52583-87-6 | |
Record name | 2-(Methylamino)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90499040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylamino)pyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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